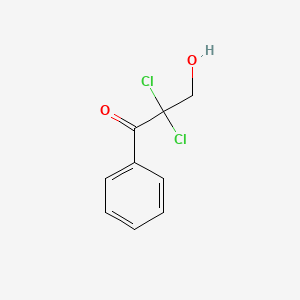

1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl-

Description

Chemical Identifier: CAS 54824-08-7 . Molecular Formula: C₉H₈Cl₂O₂. Structure: Features a phenyl group at position 1, two chlorine atoms at the 2,2-positions, and a hydroxyl group at position 3 of the propanone backbone. This combination of substituents distinguishes it from common propanone derivatives, which typically prioritize aromatic ring modifications over ketone-chain substitutions.

Properties

CAS No. |

54824-08-7 |

|---|---|

Molecular Formula |

C9H8Cl2O2 |

Molecular Weight |

219.06 g/mol |

IUPAC Name |

2,2-dichloro-3-hydroxy-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H8Cl2O2/c10-9(11,6-12)8(13)7-4-2-1-3-5-7/h1-5,12H,6H2 |

InChI Key |

TUJXSTYBXGKZOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CO)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Grignard-Mediated Reduction of 2,2,2-Trichloro-1-arylethanones

One of the principal synthetic routes to 2,2-dichloro-3-hydroxy-1-phenyl derivatives involves the reduction of 2,2,2-trichloro-1-arylethanones using Grignard reagents, such as phenylmagnesium bromide (PhMgBr), followed by aqueous work-up to yield the hydroxy ketone.

Procedure: Under an inert nitrogen atmosphere, PhMgBr is added dropwise to a solution of 2,2,2-trichloro-1-phenylethanone in dry tetrahydrofuran (THF) at room temperature. After stirring, the reaction is quenched with water or deuterium oxide (D2O) to afford the hydroxy ketone or its deuterated analog, respectively.

Yields and Selectivity: Yields range from moderate to high (50–94%), with high regio- and stereoselectivity. For example, 2,2-dichloro-3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one derivatives were obtained in 68–94% yield, with excellent deuterium incorporation when D2O was used for quenching.

Mechanism: The Grignard reagent reduces the trichloromethyl ketone to a dichloromethyl carbinol intermediate, which after protonation forms the hydroxy ketone. Subsequent aldol or Tishchenko-type reactions can occur depending on conditions and substrates, enabling further functionalization.

| Entry | Starting Material (Ar) | Electrophile | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | p-Tolyl (1b) | H2O | 2b | 68 | Hydroxy ketone |

| 2 | p-Tolyl (1b) | D2O | 2b-d | 50 (96% D incorporation) | Deuterated product |

| 3 | 4-(tert-butyl)phenyl (1c) | H2O | 2c | 71 | Hydroxy ketone |

| 4 | 4-(tert-butyl)phenyl (1c) | D2O | 2c-d | 96 (88% D incorporation) | Deuterated product |

Base-Catalyzed Aldol-Type Condensation in Aqueous or Low-Polarity Solvents

A method disclosed in patent literature describes the preparation of 1,3-bis(substituted phenyl)-3-substituted-3-hydroxypropan-1-one compounds, structurally related to the target compound, via base-catalyzed condensation of aromatic ketones and substituted acetophenones.

Reaction Conditions: The reaction is conducted in water or low-polarity solvents such as toluene, with a base catalyst. The process benefits from the generation of slurry, which drives the equilibrium toward the desired hydroxy ketone product.

Advantages: This method avoids harsh reagents and allows high yield and selectivity. The use of water or easily recoverable solvents like toluene aligns with industrial scalability and environmental considerations.

Mechanistic Insight: The base promotes enolate formation from the aromatic ketone, which then undergoes aldol condensation with the substituted acetophenone, followed by protonation to yield the hydroxy ketone.

Industrial Relevance: The method is suitable for producing intermediates for pharmaceuticals, agrochemicals, and electronic materials.

Friedel-Crafts Acylation Followed by Chlorination and Hydroxylation

Another synthetic approach involves Friedel-Crafts acylation of benzene derivatives with chlorinated acyl chlorides to form chlorinated phenyl ketones, which can be subsequently hydroxylated.

Example: The preparation of 2-chloro-1-phenyl-1-propanone via Friedel-Crafts acylation of benzene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst.

Subsequent Steps: The chlorinated ketone intermediate can be converted to the hydroxy derivative by nucleophilic substitution or reduction under controlled conditions.

Advantages: This route is notable for avoiding highly toxic reagents like phosphorus trichloride or bromine and can be carried out in a single solvent system, improving safety and cost-effectiveness.

Reference: CN Patent CN106008183A describes a green, safe, and economical method for preparing ephedrine intermediates structurally related to the target compound.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Grignard-Mediated Reduction | PhMgBr, THF, H2O or D2O quench | 50–94% | High selectivity, deuterium labeling possible | Requires inert atmosphere, moisture-sensitive reagents |

| Base-Catalyzed Aldol Condensation | Aromatic ketone, substituted acetophenone, base, water/toluene | High | Industrially scalable, environmentally friendly | Requires careful base and solvent selection |

| Friedel-Crafts Acylation + Hydroxylation | Benzene, 2-chloropropionyl chloride, Lewis acid | Moderate to high | Avoids hazardous reagents, single solvent system | Multi-step, may require purification |

Research Findings and Notes

The Grignard reduction method is well-documented for producing dichloro-hydroxy ketones with high regio- and stereoselectivity, making it suitable for synthesizing 1-propanone, 2,2-dichloro-3-hydroxy-1-phenyl- derivatives with specific isotopic labels for mechanistic studies or pharmaceutical applications.

The base-catalyzed aldol condensation approach offers a green chemistry alternative, utilizing water or toluene as solvents and benign bases, which is advantageous for large-scale industrial synthesis.

Friedel-Crafts acylation combined with chlorination and subsequent hydroxylation provides a practical route to chlorinated phenyl ketones, which can be intermediates for further functionalization, including the target hydroxy ketone. This method avoids the use of highly toxic halogenating agents and can be integrated into continuous flow processes.

The choice of method depends on factors such as scale, desired purity, isotope labeling, and environmental impact.

Chemical Reactions Analysis

1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,2-dichloro-1-phenyl-1,3-propanedione.

Reduction: The compound can be reduced to form 2,2-dichloro-3-hydroxy-1-phenylpropan-1-ol.

Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Type

Target Compound :

- Aromatic Substituent : Unsubstituted phenyl group.

- Propanone Chain: Dichloro (2,2-) and hydroxyl (3-) groups.

Comparisons :

1-Propanone, 3-Hydroxy-1-(Polycyclic Decalin Derivative) (): Substituted with a complex polycyclic decalin system instead of phenyl. Shares a 3-hydroxypropanone chain but lacks chlorine substituents. Bioactivity: Exhibits low inhibitory activity against human aldose reductase .

1-(3-Chlorophenyl)-2-Hydroxy-1-Propanone (): Chlorine on the aromatic ring (3-position) rather than the propanone chain. Hydroxyl group at position 2 vs. 3 in the target. Application: Identified as Bupropion Hydrochloride Impurity 3 .

2,2-Dimethyl-3-(Methylamino)propiophenone Hydrochloride (): Methyl and methylamino groups on the propanone chain. Physicochemical Properties: Higher molecular weight (227.73 g/mol) and hydrochloride salt form enhance solubility .

1-(4-Chloro-3-Fluorophenyl)-3-(2,5-Dimethylphenyl)propan-1-one (): Dual aromatic substitution (chloro-fluorophenyl and dimethylphenyl).

Bioactivity and Pharmacological Potential

- Target Compound: No direct bioactivity data in provided evidence.

- RS 67333 and RS 39604 (): Serotonin receptor agonists with demonstrated pharmacological applications, highlighting the impact of amino and methoxy substitutions on activity .

Physicochemical Properties

| Property | Target Compound | 1-(3-Chlorophenyl)-2-Hydroxy-1-Propanone | 2,2-Dimethyl-3-(Methylamino)propiophenone HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 219.07 | 184.59 | 227.73 |

| Key Functional Groups | 2,2-Cl₂, 3-OH | 3-Cl (aromatic), 2-OH | 2,2-Me₂, 3-NHMe |

| Polarity | Moderate (due to -OH) | Moderate | High (due to -NHMe⁺HCl⁻) |

| Potential Reactivity | Acidic -OH, Cl substituents | Less acidic than target | Basic amino group |

Biological Activity

1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical formula for 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- is C10H10Cl2O2. The compound features a propanone backbone with dichlorinated and hydroxylated substituents, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of dichloropropanones possess significant antibacterial and antifungal properties. The presence of chlorine atoms enhances their interaction with microbial membranes and enzymes, leading to increased efficacy against pathogens .

- Antitumor Activity : Some investigations suggest that similar compounds can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress pathways .

- Antioxidant Properties : Compounds with hydroxyl groups typically exhibit antioxidant activity by scavenging free radicals. This property is crucial in mitigating oxidative stress-related diseases .

Antimicrobial Activity

A study focusing on the antimicrobial properties of structurally related compounds found that dichlorinated phenyl ketones demonstrated notable activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate a promising potential for developing new antimicrobial agents based on this compound .

Antitumor Activity

In a case study involving cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

The compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 85 |

This suggests that the compound can effectively reduce oxidative stress, which is linked to various chronic diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study on Antimicrobial Resistance : A study published in Natural Products explored the efficacy of dichlorinated compounds against antibiotic-resistant strains. The findings revealed significant activity against resistant Staphylococcus aureus strains, suggesting that these compounds could serve as alternatives to traditional antibiotics .

- Cancer Treatment Research : A clinical trial assessed the effects of a related dichloropropanone derivative in patients with advanced tumors. Preliminary results indicated improved survival rates and reduced tumor sizes in a subset of patients, warranting further investigation into its use in oncology .

Q & A

Basic Research Question: What synthetic methodologies are optimal for synthesizing 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- with high regioselectivity?

Methodological Answer:

Synthesis of this compound requires careful control of substituent reactivity. A copper-mediated photo-sulfonylation approach (as demonstrated in analogous systems) can introduce chloro and hydroxyl groups regioselectively . Key steps include:

- Substrate Preparation : Start with phenylacetone derivatives to ensure the phenyl group is anchored.

- Halogenation : Use dichlorination agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions to avoid hydrolysis.

- Hydroxylation : Employ oxidizing agents like m-CPBA or TBHP in a controlled pH environment to introduce the hydroxyl group without over-oxidation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity (>95% by NMR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.